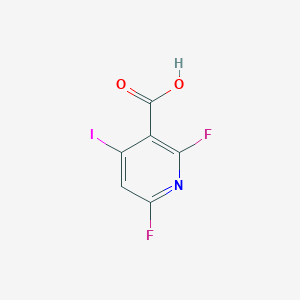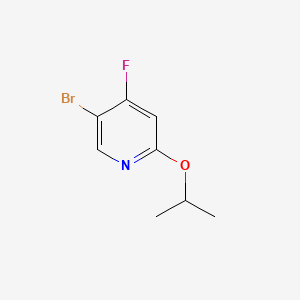
5-Bromo-4-fluoro-2-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H9BrFNO. This compound is of interest due to its unique structural features, which include a bromine atom, a fluorine atom, and an isopropoxy group attached to a pyridine ring. These substituents confer distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 2-isopropoxypyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoro-2-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of bromine and fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-4-fluoro-2-isopropoxypyridine .
Applications De Recherche Scientifique
5-Bromo-4-fluoro-2-isopropoxypyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoro-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-isopropoxypyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluoro-2-isopropoxypyridine:
5-Bromo-4-chloro-2-isopropoxypyridine: Substitution of fluorine with chlorine can alter its reactivity and interactions with biological targets.
Uniqueness
5-Bromo-4-fluoro-2-isopropoxypyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric effects. These effects can enhance its reactivity in certain chemical reactions and its binding interactions in biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9BrFNO |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
5-bromo-4-fluoro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3 |
Clé InChI |
DGGYTGOLBITXQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=C(C(=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
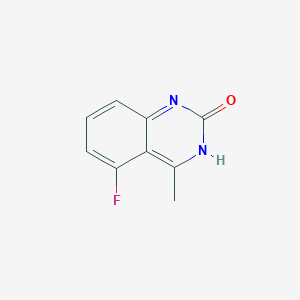
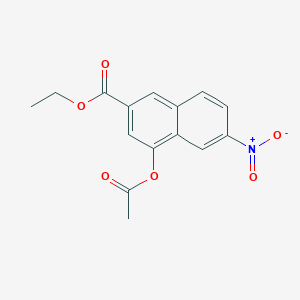
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
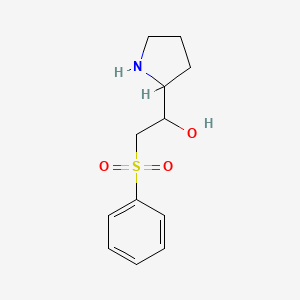
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
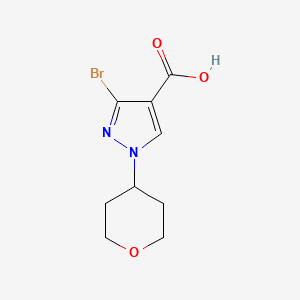
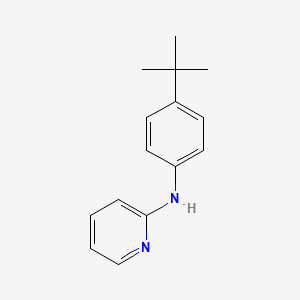
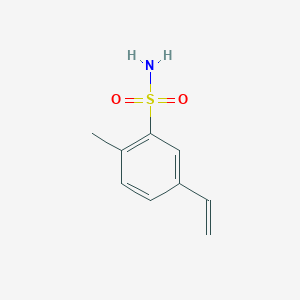
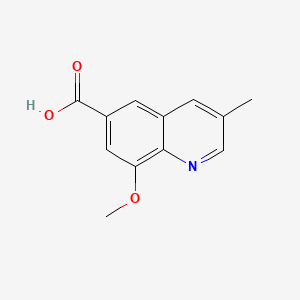
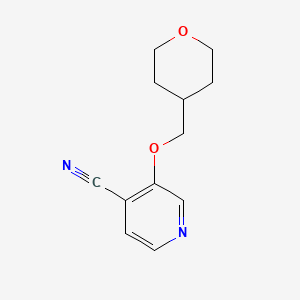
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
